molecular formula C8H7N3 B103514 1,5-Naphthyridin-2-amine CAS No. 17965-80-9

1,5-Naphthyridin-2-amine

Cat. No. B103514
CAS RN: 17965-80-9
M. Wt: 145.16 g/mol
InChI Key: WVXADFXJVONWJY-UHFFFAOYSA-N
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Description

1,5-Naphthyridin-2-amine is a chemical compound that is part of the naphthyridine family, which is a group of compounds known for their heterocyclic structure containing two nitrogen atoms in a fused ring system similar to that of naphthalene. The compound has been the subject of various studies due to its potential applications in material science and pharmaceuticals.

Synthesis Analysis

The synthesis of naphthyridine derivatives has been explored in several studies. For instance, a synthetic approach for the synthesis of 1,8-naphthyridine-4(1H)-one derivatives was developed using a catalyst-free and Pd-supported tandem amination sequence, which is efficient for aliphatic amines and requires Pd-support for anilines . Another study identified the synthesis of 4-amino-1,5-naphthyridine by the reaction of potassium amide in liquid ammonia on 1,5-naphthyridine, although the 2-amino isomer was not detected .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives has been elucidated using various techniques. X-ray diffraction has been extensively used to determine the crystal structures of supramolecular salts and adducts formed by 5,7-dimethyl-1,8-naphthyridine-2-amine with various acids . These studies have highlighted the importance of hydrogen bonding and other non-covalent interactions in the formation of complex 3D structures.

Chemical Reactions Analysis

Naphthyridine compounds participate in a variety of chemical reactions, often forming supramolecular assemblies through classical hydrogen bonds and other noncovalent associations . The formation of these assemblies is driven by the interaction between the nitrogen-containing naphthyridine and carboxylic acids, resulting in a range of structures from 1D to 3D frameworks.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives have been studied in the context of their potential applications. For example, poly(5-amino-l-naphthol), a polymer derived from 5-amino-l-naphthol, exhibits redox properties that were investigated using in situ Raman spectroscopy, revealing the reversible transformation of amine units into imine groups upon oxidation . Additionally, aromatic poly(ester amide)s derived from naphthalene-containing bis(ester amine) have been synthesized, displaying high thermal stability and the ability to form flexible and tough films .

Scientific Research Applications

Hydrogen Bonding and Supramolecular Structures

1,5-Naphthyridin-2-amine demonstrates significant potential in forming hydrogen-bonded supramolecular structures. Studies on its hydrogen bonding capabilities with various acidic compounds have provided insights into its role in binding. For instance, it has been used to prepare anhydrous and hydrated multicomponent crystals with different acids, showcasing its ability to form diverse crystalline forms through hydrogen bonding in solution (Jin et al., 2010; Jin et al., 2011; Dong et al., 2017).

Synthesis and Applications

In terms of synthesis, this compound has been utilized in various innovative methodologies. An example includes the catalyst-free synthesis in an aqueous medium, which avoids the use of expensive catalysts and toxic solvents (Mukhopadhyay et al., 2011). Additionally, environmentally friendly methods like grindstone chemistry have been used for the synthesis of 1,6-naphthyridine derivatives, highlighting its potential in greener chemical processes (Hameed, 2015).

Ligand for Metal Complexes

This compound also finds application as a ligand for metal complexes. Its ability to form bidentate and tridentate ligands for Ru(II) complexes, for instance, showcases its versatility in inorganic chemistry and potential applications in catalysis and materials science (Singh & Thummel, 2009).

Role in Heterocyclic Compound Synthesis

Furthermore, this compound is significant in the synthesis of heterocyclic nitrogen compounds, which have applications in synthetic organic chemistry and medicinal chemistry. It serves as a scaffold for a variety of biologically active compounds, highlighting its importance in drug development and other biological applications (Masdeu et al., 2020).

Safety and Hazards

1,5-Naphthyridin-2-amine may cause respiratory irritation, serious eye damage, skin irritation, and it is harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation .

Mechanism of Action

Target of Action

It’s known that 1,5-naphthyridine derivatives exhibit a great variety of biological activities , suggesting they interact with multiple targets.

Mode of Action

It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines . This suggests that 1,5-Naphthyridin-2-amine might interact with its targets through similar chemical reactions.

Biochemical Pathways

It’s known that 1,5-naphthyridine acts as a ligand coordinating to pd(ii), in aqueous solutions to produce complexes . This suggests that this compound might affect biochemical pathways involving metal ions.

Result of Action

Given the biological activities exhibited by 1,5-naphthyridine derivatives , it’s likely that this compound has significant effects at the molecular and cellular levels.

properties

IUPAC Name

1,5-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXADFXJVONWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343378
Record name 1,5-Naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17965-80-9
Record name 1,5-Naphthyridin-2-amine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Naphthyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Naphthyridin-2-amine
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Synthesis routes and methods

Procedure details

A mixture of pyridine-2,5-diamine (5.2 g, 71% pure, 33.9 mmol), glycerol (15.6 g, 169.5 mmol), sodium 3-nitrobenzenesulphonate (15.2 g, 67.8 mmol), sulfuric acid (20 mL), and water (30 mL) was heated to 135° C. and stirred at this temperature for 16 h. The mixture was cooled to room temperature and then poured into ice water (150 g). The pH of the reaction mixture was adjusted to 9 with saturated sodium hydroxide aqueous solution. Then the mixture was extracted with EtOAc (3×100 mL). The extracts were dried over sodium sulfate, concentrated under reduce pressure to give the crude product. The crude product was purified by column chromatography to give 2.0 g of 1,5-naphthyridin-2-amine as a yellow solid.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of 1,5-naphthyridin-2-amine derivatives in medicine?

A1: Research suggests that this compound derivatives show promise as potential PET tracers for tau pathology in Alzheimer's disease. [] This is due to their ability to bind selectively to aggregated tau proteins, which are a hallmark of the disease.

Q2: How does the structure of this compound derivatives influence their activity?

A2: Studies exploring structure-activity relationships (SAR) have shown that modifications to the this compound scaffold can significantly impact binding affinity and selectivity for tau aggregates. [] For example, introducing specific substituents can enhance potency and improve the pharmacokinetic profile of these compounds.

Q3: Has the efficacy of this compound derivatives been tested in biological systems?

A3: While in vivo studies on this compound derivatives as potential PET tracers for tau pathology are ongoing, a separate study identified this compound as the dominant compound in durian peel essential oil, exhibiting antipediculosis activity against head lice (Pediculus humanus capitis). [] The study demonstrated that a 100% concentration of the essential oil, rich in this compound, effectively killed head lice in vitro. []

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